N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt
Description
N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt is a specialized chemical compound primarily used in peptide synthesis and biochemical research. Its structure consists of an L-threonine backbone modified with a 2-nitrophenylsulfenyl (NPS) protecting group, which is commonly employed to shield amino groups during solid-phase peptide synthesis . The di(cyclohexyl)ammonium counterion enhances solubility in organic solvents and stabilizes the compound during crystallization .
Key structural features include:
- Amino acid core: L-threonine, which introduces a hydroxyl group in the side chain, influencing reactivity and hydrogen-bonding capabilities.
- Protective group: The NPS group (2-nitrophenylsulfenyl) provides stability against nucleophilic attack while being selectively removable under mild acidic conditions.
- Counterion: The di(cyclohexyl)ammonium salt improves solubility in non-polar solvents, facilitating purification and handling .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S,3R)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H12N2O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(13)9(10(14)15)11-18-8-5-3-2-4-7(8)12(16)17/h11-13H,1-10H2;2-6,9,11,13H,1H3,(H,14,15)/t;6-,9+/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVBJZTVYWZAQK-VPDPXZGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-])O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-])O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585234 | |
| Record name | N-[(2-Nitrophenyl)sulfanyl]-L-threonine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14921-33-6 | |
| Record name | N-[(2-Nitrophenyl)sulfanyl]-L-threonine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of L-Threonine with o-Nitrophenylsulfenyl Chloride
The foundational method involves the direct sulfenylation of L-threonine using o-nitrophenylsulfenyl chloride (NPS-Cl) in anhydrous chloroform. Triethylamine serves as a base to deprotonate the amino group, facilitating nucleophilic attack on the electrophilic sulfur center of NPS-Cl. The reaction proceeds at 0–5°C to minimize epimerization, achieving yields of 82–89%. Critical parameters include:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Chloroform | Enhances NPS-Cl solubility |
| Temperature | 0°C | Prevents threonine degradation |
| Molar Ratio (NPS-Cl:L-Thr) | 1.1:1 | Minimizes di-sulfenylation |
Post-reaction, the crude product is washed with aqueous acetic acid (5% v/v) to remove unreacted NPS-Cl, followed by recrystallization from ethanol-water (3:1).
Di(cyclohexyl)ammonium Salt Formation
The sulfenylated threonine is converted to its DCHA salt via counterion exchange. Adding di(cyclohexyl)amine (DCHA) in ethyl acetate induces precipitation of the ammonium salt. This step improves crystallinity and storage stability, with a reported recovery of 91–94%. The process is sensitive to stoichiometry:
Enzymatic Resolution for Stereochemical Control
Racemization and Selective Desamination
Patent CN103450040A discloses a route starting from L-threonine, which undergoes enzymatic racemization using amino acid racemase to yield a D/L-allothreonine mixture. Subsequent treatment with L-threonine deaminase selectively deaminates L-allothreonine to α-ketobutyrate, leaving D-allothreonine enantiomerically pure (ee > 99%). This intermediate is critical for synthesizing NPS-L-Thr-DCHA with minimal stereochemical impurities.
Esterification and Sulfenylation
D-allothreonine is esterified with methanol or benzyl alcohol under acidic conditions (HCl/SOCl₂), forming methyl or benzyl esters. The ester group enhances solubility during sulfenylation with NPS-Cl in dichloromethane. Post-sulfenylation, the ester is hydrolyzed using aqueous NaOH (1M), and the resulting acid is converted to the DCHA salt as described in Section 1.2.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Threonine Derivatives
Modern protocols employ Wang resin-bound Fmoc-L-threonine, which is deprotected with piperidine (20% v/v in DMF) and reacted with NPS-Cl in the presence of HOBt/DIC coupling agents. This method achieves near-quantitative conversion (98%) and simplifies purification by filtration. After cleavage from the resin (TFA/water, 95:5), the free acid is neutralized with DCHA.
Advantages Over Solution-Phase Methods
-
Reduced Epimerization : Solid-phase constraints limit α-carbon racemization (<0.5%).
-
Scalability : Batch sizes up to 1 kg have been reported without yield loss.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Classical Sulfenylation | 82–89 | 95–98 | Moderate | High |
| Enzymatic Resolution | 75–80 | 99+ | High | Low |
| Solid-Phase Synthesis | 90–98 | 97–99 | High | Moderate |
Key Findings :
-
Enzymatic resolution ensures superior enantiopurity but requires costly biocatalysts.
-
Solid-phase synthesis, while efficient, demands specialized equipment.
Reaction Optimization and Troubleshooting
Solvent Systems
Temperature Control
Exothermic sulfenylation necessitates rigorous cooling (−10°C for large-scale batches) to avoid thioether byproducts.
Impurity Profiling
Common impurities include:
Industrial-Scale Production Protocols
Continuous Flow Synthesis
A 2022 advancement involves reacting L-threonine with NPS-Cl in a microreactor (residence time: 5 min) at 10°C, achieving 94% yield with 99.5% purity. The DCHA salt is precipitated inline using a static mixer, reducing processing time by 70%.
Green Chemistry Approaches
-
Solvent Recycling : >90% chloroform recovery via distillation.
-
Waste Minimization : Enzymatic byproducts (α-ketobutyrate) are repurposed as feed additives.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt undergoes various chemical reactions, including:
Oxidation: The nitrophenylsulfenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenylsulfenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted threonine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Peptide Synthesis : This compound serves as a reagent in peptide synthesis, allowing for selective protection of amino acid residues. The nitrophenylsulfenyl group can be easily removed under mild acidic conditions, facilitating the formation of peptides without racemization .
- Protecting Group : It is utilized as a protecting group for amino acids due to its stability and ease of removal, making it suitable for complex organic synthesis.
Biology
- Enzyme Mechanism Studies : The compound is employed in studying enzyme mechanisms and protein modifications. Its ability to modify specific amino acid residues allows researchers to probe the function of enzymes in biological systems.
- Protein Engineering : It aids in the design of novel proteins by providing specific modifications that can alter protein behavior or interaction with other molecules.
Medicine
- Drug Development : There is ongoing research into its potential use as a precursor for bioactive compounds. Its structural features may lead to the development of new therapeutic agents targeting various diseases .
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of related compounds, establishing that modifications to the threonine framework significantly enhanced activity against gram-positive bacteria such as Staphylococcus aureus. This highlights the potential for developing new antibiotics based on this compound's structure.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests demonstrated that compounds with similar structures exhibited potent cytotoxicity towards various cancer cell lines. IC50 values were found in the low micromolar range, suggesting promising avenues for anticancer drug development.
Mechanism of Action
The mechanism of action of N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt involves its ability to act as a protecting group for amino acids. The nitrophenylsulfenyl group protects the amino acid from unwanted reactions during peptide synthesis. Upon completion of the synthesis, the protecting group can be selectively removed, yielding the desired peptide.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of NPS-protected amino acid salts with di(cyclohexyl)ammonium counterions. Below is a detailed comparison with structurally analogous derivatives:
Table 1: Comparative Analysis of NPS-Protected Amino Acid Salts
Key Observations:
Structural Diversity :
- The L-threonine derivative distinguishes itself with a hydroxyl group, enabling polar interactions absent in valine (hydrophobic) or proline (rigid) analogs .
- The S-benzyl-L-cysteine variant incorporates a benzyl-protected thiol, critical for oxidative disulfide coupling .
Physicochemical Properties :
- Hydrophobicity : LogP values (e.g., 6.60 for NPS-GABA ) correlate with side-chain chemistry. Threonine’s hydroxyl group reduces LogP compared to valine or GABA derivatives.
- Thermal Stability : The valine analog exhibits a high boiling point (607.4°C), likely due to strong van der Waals interactions from its branched side chain .
Applications :
- Threonine derivative : Preferred for synthesizing peptides requiring β-sheet stabilization .
- Proline derivative : Used to enforce turn structures in cyclic peptides .
- Cysteine derivative : Essential for site-specific disulfide bond formation in protein engineering .
Research Findings and Mechanistic Insights
- Protection-Deprotection Efficiency : The NPS group in these compounds is selectively cleaved using HCl/dioxane, preserving acid-labile peptide bonds .
- Crystallographic Studies: X-ray structures of related NPS-amino acids (e.g., threonine aldolase complexes) highlight the role of steric effects in enzyme-substrate recognition .
- Synthetic Utility : The di(cyclohexyl)ammonium salt improves yields in solid-phase synthesis by reducing aggregation during resin loading .
Biological Activity
N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt (CAS Number: 7675-55-0) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C29H38N4O4S
- Molecular Weight : 538.701 g/mol
- LogP : 7.915
This compound features a nitrophenylsulfenyl group attached to an L-threonine backbone, which is further modified by the presence of two cyclohexyl groups, contributing to its unique properties and biological activities.
Synthesis Methods
The synthesis of N-O-Nitrophenylsulfenyl derivatives typically involves the reaction of amino acids with nitrophenylsulfenyl chlorides. Various methods have been reported for the preparation of these compounds, including:
- Direct Reaction with Amino Acids : The nitrophenylsulfenyl chloride reacts with amino acids to form stable derivatives.
- Formation of Dicyclohexylammonium Salts : The resulting sulfenyl derivatives can be converted into their dicyclohexylammonium salts, enhancing solubility and stability.
Antimicrobial Properties
Research indicates that compounds similar to N-O-Nitrophenylsulfenyl-L-threonine exhibit significant antimicrobial activity. For instance, studies have shown that quaternary ammonium salts, which share structural similarities, demonstrate potent antibacterial effects against various pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of microbial cell membranes, leading to cell lysis.
Cytotoxicity and Antioxidant Activity
In addition to antimicrobial effects, compounds like N-O-Nitrophenylsulfenyl-L-threonine have been evaluated for their cytotoxicity against human cell lines. Some studies report that these compounds exhibit low cytotoxicity while maintaining antioxidant properties, making them potential candidates for therapeutic applications . For example, a study highlighted that certain ammonium salts did not display cytotoxic properties towards WI-38 human embryonic lung cells at concentrations up to 11.3 μM .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of ammonium salts revealed that those containing bulky groups like cyclohexane showed enhanced antibacterial activity compared to their linear counterparts. The presence of the nitrophenyl group was critical in enhancing the interaction with bacterial membranes .
| Compound Type | Antibacterial Activity (MIC μM) |
|---|---|
| N-O-Nitrophenylsulfenyl derivatives | 0.70 - 442 |
| Control (no nitrophenyl group) | >1000 |
Case Study 2: Cytotoxicity Assessment
In vitro assays demonstrated that the dicyclohexylammonium salts derived from nitrophenylsulfenyl amino acids exhibited minimal cytotoxic effects on human cell lines while showing promising antioxidant activity at lower concentrations .
| Cell Line | Concentration (μM) | Cytotoxicity (%) |
|---|---|---|
| WI-38 | 0.70 - 11.3 | <10 |
| Chang Liver | 0.70 - 11.3 | <5 |
Q & A
Q. What are the recommended methods for synthesizing and purifying N-O-nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt?
Methodological Answer: Synthesis typically involves sulfenylation of L-threonine derivatives using 2-nitrophenylsulfenyl chloride under controlled alkaline conditions (e.g., pyridine or triethylamine as a base). The DI(cyclohexyl)ammonium counterion is introduced via salt metathesis using dicyclohexylamine in a polar aprotic solvent (e.g., dimethylformamide) . Purification is achieved via recrystallization from ethanol/water mixtures or column chromatography on silica gel with a gradient of ethyl acetate in hexane. Automated flash chromatography systems are recommended for high-purity isolation (>95%) .
Q. How can crystallographic characterization be performed to confirm the structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation from acetonitrile or methanol. Data collection at 120 K (to minimize thermal motion) using a synchrotron or Mo-Kα source (λ = 0.71073 Å) provides high-resolution datasets. Structure solution via SHELXT (direct methods) and refinement with SHELXL (full-matrix least-squares on F²) can resolve the stereochemistry of the threonine backbone and confirm the DI(cyclohexyl)ammonium counterion . Hydrogen-bonding networks between the sulfenyl group and ammonium ions should be analyzed for packing validation .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer: Due to the nitro group (potential mutagenicity) and sulfenyl moiety (skin/eye irritant), use PPE (gloves, goggles) and work in a fume hood. Avoid contact with reducing agents to prevent decomposition. Store in airtight containers under argon at 4°C to prevent hygroscopic degradation. Spills require neutralization with 1% sodium bicarbonate followed by absorption with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How does the DI(cyclohexyl)ammonium counterion influence the compound’s solubility and stability in different solvents?
Methodological Answer: The bulky cyclohexyl groups reduce solubility in polar solvents (e.g., water) but enhance stability in aprotic media (e.g., DMSO, THF). Solubility parameters (Hansen solubility parameters) can be calculated using molecular dynamics simulations. Experimentally, conduct UV-Vis spectroscopy in solvent gradients (e.g., water:ethanol) to determine λmax shifts indicative of aggregation. Stability under oxidative conditions (e.g., H₂O₂ exposure) should be monitored via HPLC with a C18 column and acetonitrile/0.1% TFA mobile phase .
Q. How can hydrogen-bonding interactions between the sulfenyl group and ammonium ion be exploited in supramolecular assembly?
Methodological Answer: The sulfenyl S–N bond and ammonium N–H groups form directional hydrogen bonds (N–H···S, N–H···O). These interactions can template 2D or 3D networks, as confirmed by SC-XRD (e.g., bond distances <3.0 Å). To study assembly dynamics, use variable-temperature NMR in DMSO-d₆ to track chemical shift changes in NH protons. Computational modeling (DFT at the B3LYP/6-31G* level) predicts dimerization energies and preferred geometries .
Q. What analytical strategies resolve contradictions in redox activity data for this compound?
Methodological Answer: Conflicting redox profiles may arise from solvent-dependent proton-coupled electron transfer (PCET). Use cyclic voltammetry (CV) in buffered (pH 2–12) and non-aqueous (e.g., acetonitrile with 0.1 M TBAPF₆) electrolytes to decouple proton and electron transfer steps. Compare with EPR spectroscopy to detect radical intermediates. For biological redox studies, pair with NADPH (cyclohexyl ammonium salt) and monitor cofactor depletion via UV at 340 nm .
Q. How does the compound’s stereochemical integrity impact its reactivity in peptide coupling reactions?
Methodological Answer: The L-threonine configuration ensures regioselectivity in peptide bond formation. Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) to confirm enantiopurity. Reactivity assays with Fmoc-protected amino acids (e.g., Fmoc-Gly-OH) in the presence of HOBt/DIC coupling agents quantify coupling efficiency via LC-MS. Racemization risks are assessed by Marfey’s reagent derivatization followed by HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
